5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide

Lipophilicity Drug-likeness Permeability

5-Methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (CAS 1090663-82-3, PubChem CID is a synthetic small-molecule sulfonamide featuring a 5-methyl-substituted thiophene-2-sulfonamide core linked to a 2-phenoxyethyl side chain. The compound belongs to the phenoxy thiophene sulfonamide class, a chemotype that has been investigated for enzyme inhibition including carbonic anhydrase , bacterial β-glucuronidase , and endothelin receptor antagonism.

Molecular Formula C13H15NO3S2
Molecular Weight 297.39
CAS No. 1090663-82-3
Cat. No. B2795877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide
CAS1090663-82-3
Molecular FormulaC13H15NO3S2
Molecular Weight297.39
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C13H15NO3S2/c1-11-7-8-13(18-11)19(15,16)14-9-10-17-12-5-3-2-4-6-12/h2-8,14H,9-10H2,1H3
InChIKeyADBGTBZZTRFYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (CAS 1090663-82-3): Procurement-Relevant Structural and Pharmacophoric Profile


5-Methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (CAS 1090663-82-3, PubChem CID 30867028) is a synthetic small-molecule sulfonamide featuring a 5-methyl-substituted thiophene-2-sulfonamide core linked to a 2-phenoxyethyl side chain [1]. The compound belongs to the phenoxy thiophene sulfonamide class, a chemotype that has been investigated for enzyme inhibition including carbonic anhydrase [2], bacterial β-glucuronidase [3], and endothelin receptor antagonism [4]. With a molecular weight of 297.4 g/mol and computed XLogP3 of 3.0, it occupies a moderate lipophilicity–size space that distinguishes it from both its unsubstituted (5-H) and 5-ethyl congeners [1].

Why 5-Methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide Cannot Be Interchanged with Other Thiophene Sulfonamide Analogs: Evidence-Based Differentiation


Within the phenoxy thiophene sulfonamide series, seemingly minor substituent variations at the thiophene 5-position produce quantifiable differences in physicochemical properties that directly impact ligand efficiency, membrane permeability, and target-binding pharmacokinetics. The 5-methyl substituent occupies a narrow property window: it is more lipophilic than the unsubstituted analog (XLogP3 = 2.6 vs. 3.0) yet less lipophilic and conformationally more constrained than the 5-ethyl variant (XLogP3 = 3.4; 6 vs. 7 rotatable bonds) [1]. Furthermore, replacing the 5-methyl with chlorine (5-chloro analog) increases lipophilicity to XLogP3 = 3.5 and introduces a halogen atom that may carry distinct toxicity and metabolic liability profiles [2][3]. These quantitative property differentials mean that generic substitution without experimental validation is scientifically unsound, as even ΔXLogP3 of 0.4–0.5 log units translates to a ~2.5–3.2-fold difference in theoretical octanol–water partition coefficient, sufficient to alter passive permeability, solubility, and off-target promiscuity [4].

Quantitative Differentiation Evidence for 5-Methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: 5-Methyl vs. 5-H, 5-Ethyl, and 5-Chloro Analogs

The target compound's computed XLogP3 of 3.0 places it in a differentiated lipophilicity window. Relative to the 5-H analog (XLogP3 = 2.6), the 5-methyl substitution adds +0.4 log units of lipophilicity, corresponding to a ~2.5-fold higher predicted partition coefficient. Relative to the 5-ethyl analog (XLogP3 = 3.4), the methyl group reduces lipophilicity by −0.4 log units, and versus the 5-chloro analog (XLogP3 = 3.5) the reduction is −0.5 log units [1][2][3]. This intermediate lipophilicity may offer a balanced permeability–solubility profile that extremes on either side cannot simultaneously achieve [4].

Lipophilicity Drug-likeness Permeability

Molecular Weight and Ligand Efficiency Differentiation: 5-Methyl Occupies an Optimal MW Window

The target compound (MW = 297.4 g/mol) is 14.0 Da lighter than the 5-ethyl analog (MW = 311.4 g/mol) and 20.4 Da lighter than the 5-chloro analog (MW = 317.8 g/mol), yet 14.0 Da heavier than the 5-H parent (MW = 283.4 g/mol) [1][2][3]. In fragment-based and lead-optimization workflows, every 14 Da increment can meaningfully impact ligand efficiency indices (LE = −ΔG/HA; LLE = pIC50 − logP). For a hypothetical target with pIC50 = 6.0, the 5-methyl compound (LE ≈ 0.33) would computationally outperform the heavier 5-chloro analog (LE ≈ 0.31) if binding affinity is assumed equivalent [4].

Ligand efficiency Molecular weight Lead optimization

Rotatable Bond Count and Conformational Flexibility: 5-Methyl Offers Reduced Entropic Penalty vs. 5-Ethyl

The target compound possesses 6 rotatable bonds, identical to the 5-H and 5-chloro analogs but one fewer than the 5-ethyl analog (7 rotatable bonds) [1][2]. Each additional rotatable bond is estimated to cost approximately 0.5–1.5 kcal/mol in entropic binding penalty upon target engagement and reduces the probability of adopting a bioactive conformation in solution [3]. This difference makes the 5-methyl compound conformationally more restricted than its 5-ethyl counterpart, potentially translating to higher target-binding specificity if the 5-methyl group pre-organizes the molecule into a binding-competent conformation [4].

Conformational flexibility Entropic binding penalty Rotatable bonds

Halogen-Free Structure: Reduced Toxicological Risk vs. 5-Chloro Analog

The target compound contains no halogen substituent, unlike the 5-chloro analog (CAS 1022432-83-2). In a published mutagenicity study of related arylsulfonamide derivatives of aryloxyethylamines, compound 1 (5-chloro-N-((1-(2-phenoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide) was the most active antimutagenic compound against NQNO-induced mutagenicity but the class was overall non-genotoxic in the Vibrio harveyi and SOS/umu-test assays [1]. While direct comparative genotoxicity data for the 5-methyl and 5-chloro phenoxyethyl thiophene sulfonamides are not available, the absence of a halogen atom eliminates the potential for halogen-specific metabolic activation pathways (e.g., oxidative dehalogenation, glutathione depletion) that are well-documented for aryl chlorides in drug metabolism [2].

Genotoxicity Halogen avoidance Mutagenicity

Class-Level Carbonic Anhydrase Inhibitory Potential: 5-Alkyl Substitution Confers Activity

Patent EP0182691A1 explicitly claims that thiophene-2-sulfonamides bearing a 5-alkyl substituent are carbonic anhydrase inhibitors useful for treating elevated intraocular pressure and glaucoma [1]. This establishes a class-level SAR principle: the presence of a 5-alkyl group (such as methyl) is essential for carbonic anhydrase inhibitory activity, distinguishing the 5-methyl compound from the unsubstituted 5-H analog (CAS 923727-20-2), which lacks this substituent and would be predicted to have substantially weaker carbonic anhydrase inhibition. No quantitative IC50 data for the specific target compound is available in this patent; the evidence is a class-level inference based on the explicit claim that 5-alkyl substitution is required for target engagement.

Carbonic anhydrase inhibition Glaucoma 5-Alkyl thiophene sulfonamide

Phenoxy Thiophene Sulfonamide Chemotype: Validated in β-Glucuronidase Inhibition Patent with Defined SAR Scope

Patent WO2011112858A1 (and corresponding US 9,617,239) discloses phenoxy thiophene sulfonamides as inhibitors of bacterial β-glucuronidase, with demonstrated utility as co-drugs to reduce CPT-11 (Irinotecan)-induced gastrointestinal toxicity [1]. The BindingDB entry for a representative compound in this series shows an IC50 of 770 nM against human β-glucuronidase [2]. While the specific 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide is not explicitly exemplified with quantitative data in the patent, the generic structural formula encompasses the target compound's core scaffold, establishing it as a member of a validated inhibitor chemotype. This provides a defined biological application context that the broader sulfonamide class alone does not confer [3].

β-Glucuronidase inhibition CPT-11 co-drug Microbiome

Recommended Application Scenarios for 5-Methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide Based on Differentiated Evidence


Carbonic Anhydrase Inhibitor Screening and Glaucoma Research

Based on the class-level SAR disclosed in EP0182691A1, the 5-methyl substituent is a structural requirement for carbonic anhydrase inhibitory activity [1]. Researchers studying carbonic anhydrase isoforms (hCA-I, II, IV, IX, XII) should select this compound over the unsubstituted 5-H analog when 5-alkyl substitution is necessary for target engagement. The intermediate lipophilicity (XLogP3 = 3.0) may offer advantages for topical ocular formulations where balanced corneal permeability and aqueous solubility are required [2].

Lead Optimization Programs Requiring Balanced MW–Lipophilicity Profile

The compound's molecular weight (297.4 g/mol) and XLogP3 (3.0) position it in a favorable drug-like property space compared to heavier or more lipophilic analogs [1][2]. In fragment-to-lead or hit-to-lead campaigns, the 5-methyl compound offers a 14 Da advantage over the 5-ethyl analog and a ~20 Da advantage over the 5-chloro analog, enabling higher ligand efficiency if target affinity is maintained [3]. This makes it the preferred candidate when minimizing molecular weight without sacrificing lipophilicity-driven target interactions is a design objective.

β-Glucuronidase Inhibitor Development for CPT-11/Irinotecan Co-Administration

The phenoxy thiophene sulfonamide chemotype is validated in the patent literature as a bacterial β-glucuronidase inhibitor scaffold, with a representative compound achieving IC50 = 770 nM [1][2]. The target compound's structural compliance with the patented Markush formula makes it a candidate for further SAR exploration in the context of reducing irinotecan-induced delayed diarrhea, a dose-limiting toxicity caused by gut microbial β-glucuronidase reactivation of the SN-38 metabolite [3]. Researchers should prioritize this compound over non-phenoxy thiophene sulfonamides when β-glucuronidase inhibition is the primary screening endpoint.

Mutagenicity Screening and Safety Profiling: Halogen-Free Advantage

For programs requiring early genotoxicity assessment, the halogen-free structure of the 5-methyl compound eliminates the potential for chlorine-specific metabolic activation that the 5-chloro analog (CAS 1022432-83-2) carries [1]. Published mutagenicity data on related arylsulfonamide derivatives of aryloxyethylamines demonstrate an overall non-genotoxic profile in bacterial assays, supporting the safety evaluation framework for this chemotype [2]. Procuring the 5-methyl variant rather than the 5-chloro analog may reduce downstream safety-related attrition when aryl halide metabolism is a concern [3].

Quote Request

Request a Quote for 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.